molecular formula C8H8ClN3 B11909390 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine

6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11909390
M. Wt: 181.62 g/mol
InChI Key: ADKIJZWUCJWCGG-UHFFFAOYSA-N
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Description

6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 219768-44-2) is a high-value chemical building block with the molecular formula C₈H₈ClN₃ and a molecular weight of 181.63 g/mol . This compound is supplied with a purity of 95% and requires storage at 0°C to ensure stability . The chloro and methyl substituents on the imidazo[4,5-b]pyridine core make it a versatile intermediate for various heterocyclic chemistry reactions, including metal-catalyzed cross-couplings and nucleophilic substitutions. This scaffold is of significant interest in medicinal chemistry and drug discovery. Structural analogs based on the imidazo[4,5-b]pyridine framework have been explored as potent inhibitors of Aurora kinases, a family of enzymes that are critical targets in oncology research for their role in cell cycle regulation . As such, researchers utilize this compound as a key precursor in the synthesis and exploration of novel small-molecule therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12)

InChI Key

ADKIJZWUCJWCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1Cl)N=C(N2)C

Origin of Product

United States

Preparation Methods

Tandem SN_NNAr Reaction–Reduction–Heterocyclization

A one-pot tandem method developed by Mandal et al. (2018) enables the synthesis of disubstituted imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine precursors. This protocol involves:

  • SN_NAr Reaction : Substitution of the C2 chloride with primary amines (e.g., methylamine) in H2_2O-isopropyl alcohol (IPA) at 80°C for 2 h.

  • Nitro Group Reduction : Treatment with Zn/HCl at 80°C for 45 min, reducing the nitro group to an amine.

  • Heterocyclization : Condensation with aldehydes (e.g., acetaldehyde) in H2_2O-IPA at 85°C for 10 h, forming the imidazole ring.

For 6-chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine, the starting material 2-chloro-3-nitropyridine would require pre-functionalization with a methyl group at the C7 position prior to the SN_NAr step. The chloro substituent at C6 is retained through the sequence, while the methyl group at C2 is introduced via the aldehyde reagent.

Optimized Synthetic Routes and Reaction Mechanisms

Regioselective Chlorination and Methylation

Chlorination at C6 is achieved using electrophilic chlorinating agents (e.g., POCl3_3) on pyridine intermediates. For instance, 3-nitropyridine derivatives chlorinated at C6 can undergo subsequent methylation via:

  • Mitsunobu Reaction : Introducing methyl groups at C7 using methanol and diethyl azodicarboxylate (DEAD).

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with methylboronic acids at C2.

A representative pathway involves:

  • Chlorination of 3-nitro-2-methylpyridine using POCl3_3 at 110°C to yield 6-chloro-3-nitro-2-methylpyridine.

  • Reduction of the nitro group to an amine with H2_2/Pd-C.

  • Cyclization with triethylorthoformate under microwave irradiation (150°C, 30 min) to form the imidazole ring.

Mechanistic Insight : The cyclization proceeds via imine formation between the C3 amine and formate, followed by intramolecular nucleophilic attack by the C2 amine to form the five-membered ring.

Solvent and Catalyst Optimization

Green Solvent Systems

The use of H2_2O-IPA (1:1) as a solvent enhances reaction efficiency and sustainability:

  • Polar Protic Environment : Facilitates proton transfer during imine formation and cyclization.

  • Recyclability : The solvent system allows for one-pot processing without intermediate isolation, reducing waste.

Catalytic Enhancements

  • Zn/HCl vs. Zn/AcOH : Zn/HCl reduces reaction time from 12 h to 45 min during nitro group reduction, improving throughput.

  • Microwave Assistance : Microwave irradiation at 150°C accelerates cyclization, achieving 93% yield in 30 min.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Time
Tandem SN_NAr2-Chloro-3-nitropyridineMethylamine, Zn/HCl85–9014 h
Microwave Cyclization2-Amino-3-nitropyridineTriethylorthoformate930.5 h
Pd-Catalyzed Coupling6-Chloropyridine boronateMethylboronic acid788 h

Challenges and Mitigation Strategies

Regioselectivity Control

Competing reactions at C2 and C7 positions are minimized by:

  • Steric Directing Groups : Bulky substituents at C3 bias electrophilic attack toward C6.

  • Low-Temperature Nitration : Prevents isomerization during nitro group introduction.

Byproduct Formation

  • Imine Hydrolysis : Suppressed by maintaining anhydrous conditions during cyclization.

  • Over-Alkylation : Controlled via slow addition of alkylating agents.

Scalability and Industrial Relevance

The tandem SN_NAr method is industrially favorable due to:

  • One-Pot Processing : Eliminates intermediate purification steps.

  • Solvent Recovery : H2_2O-IPA mixtures are easily separated via distillation.

  • High Atom Economy : >80% atom utilization reported for analogous reactions .

Scientific Research Applications

Anticancer Applications

The imidazo[4,5-b]pyridine scaffold is recognized for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Studies and Findings:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that 6-chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine exhibited significant antiproliferative effects against HeLa and SW620 cell lines, with IC50 values ranging from 1.8 to 3.2 μM .
Cell LineIC50 (μM)Activity
HeLa1.8 - 3.2Antiproliferative
SW6201.8 - 3.2Antiproliferative
  • Mechanism of Action :
    • The compound is believed to intercalate into double-stranded DNA, disrupting essential replication and transcription processes necessary for cancer cell survival .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against a range of pathogens.

Research Insights:

  • Broad-Spectrum Activity :
    • Research has indicated that derivatives of imidazo[4,5-b]pyridine show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
PathogenActivity Type
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisModerate
  • Case Study :
    • A recent investigation highlighted the synthesis of derivatives that effectively inhibited common bacterial pathogens, demonstrating the compound's potential as an antimicrobial agent .

Antiviral Activity

While less explored than its anticancer and antimicrobial activities, preliminary studies suggest potential antiviral efficacy.

Observations :

  • The antiviral properties of imidazo[4,5-b]pyridine derivatives are still under investigation, but initial findings indicate they may possess activity against certain viral strains .

Kinase Inhibition

The compound's structure allows it to act as a potent inhibitor of various kinases involved in cancer progression.

Key Findings :

  • Inhibition Profiles :
    • A study identified a derivative of imidazo[4,5-b]pyridine as a dual inhibitor of FLT3 and Aurora kinases, which play critical roles in acute myeloid leukemia (AML). This compound demonstrated a Kd of 6.2 nM for FLT3 kinase and showed selectivity against FLT3 mutants associated with poor prognosis in AML patients .
Kinase TypeKd (nM)
FLT36.2
Aurora-A7.5
Aurora-B48

Mechanism of Action

The mechanism of action of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine with key analogues from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound Cl (C6), CH₃ (C2, C7) C₈H₉ClN₄ 196.64 (calc.) Hypothetical compound; expected to exhibit enhanced stability and lipophilicity.
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine C₂H₅ (C2), CH₃ (C5, C7) C₁₀H₁₃N₃ 175.23 Non-peptide angiotensin II antagonist; soluble in DMSO (20 mg/mL).
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Cl (C6), CF₃ (C2) C₇H₃ClF₃N₃ 221.57 Trifluoromethyl group enhances electronic effects; used in kinase inhibition studies.
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Cl (C5), CH₃ (C2) C₇H₆ClN₃ 167.60 Lower molecular weight; potential antimicrobial applications.
6-Chloro-2-(pyridin-3-yl)-1H-imidazo[4,5-b]pyridine Cl (C6), pyridinyl (C2) C₁₁H₇ClN₄ 230.66 Pyridinyl substitution improves π-π stacking interactions in receptor binding.

Key Observations:

  • Chlorine Position: Chlorine at C6 (vs.
  • Methyl vs. Ethyl Groups : Methyl groups (C2, C7) reduce steric bulk compared to ethyl substitutions (e.g., ), which may influence solubility and bioavailability.
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity, affecting binding to hydrophobic enzyme pockets.

Pharmacological Activity Comparison

Imidazo[4,5-b]pyridine derivatives exhibit diverse pharmacological profiles depending on substituents:

Compound Type Biological Activity Mechanism/Application Reference
2-Ethyl-5,7-dimethyl derivative Antihypertensive Non-peptide angiotensin II receptor antagonism
6-Chloro-2-(trifluoromethyl) Kinase inhibition Targets ATP-binding pockets in kinases
6-Bromo-2-phenyl derivatives Antimicrobial Disrupts bacterial membrane synthesis
Thiazolo[4,5-b]pyridines Anticancer Inhibits cancer cell proliferation via apoptosis

Notable Findings:

  • Antimicrobial Activity : Alkylation at N3/N4 positions (e.g., ) enhances antimicrobial potency by improving membrane penetration.
  • Multitarget Potential: Derivatives with pyrazinyl or triazolyl groups (e.g., ) show dual kinase inhibition and antiproliferative effects .

Physicochemical Properties

Solubility and stability vary significantly across analogues:

Compound Solubility (mg/mL) Stability Reference
2-Ethyl-5,7-dimethyl derivative 20 (DMSO), 0.25 (PBS) Stable at -20°C for ≥4 years
6-Chloro-2-(trifluoromethyl) Not reported; likely <1 (aqueous) Stable at RT
6-Bromo-2-phenyl derivatives Low aqueous solubility Requires DMF for aqueous dilution

Critical Insights:

  • Organic Solubility: Methyl/ethyl substitutions (e.g., ) improve solubility in DMSO/ethanol, facilitating in vitro studies.
  • Aqueous Limitations : Chlorine and aromatic groups (e.g., ) reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine (CAS No. 219768-44-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8ClN3
  • Molecular Weight : 181.62 g/mol
  • Structure : The compound features a chlorinated imidazo[4,5-b]pyridine core, which is pivotal for its biological activity.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various kinases. A study highlighted its role as a potent inhibitor of Aurora kinases, which are crucial in cell division and are often implicated in cancer progression. The compound demonstrated an inhibitory constant (KdK_d) of 7.5 nM for Aurora-A and 48 nM for Aurora-B kinases .

Table 1: Kinase Inhibition Profile

KinaseKdK_d (nM)
Aurora-A7.5
Aurora-B48
FLT36.2
FLT3-ITD38
FLT3(D835Y)14

Anticancer Activity

The compound has shown promising results in various cancer cell lines. For instance, it inhibited the growth of SW620 and HCT116 colorectal cancer cells with GI50 values of 0.34 µM and 0.23 µM respectively . These findings suggest that the compound could be a viable candidate for further development in cancer therapy.

Case Study: Anticancer Efficacy
In a comparative study involving multiple imidazo[4,5-b]pyridine derivatives, this compound was noted for its superior potency against specific cancer cell lines compared to other derivatives . The study utilized sulforhodamine B assays to quantify cytotoxicity, revealing significant inhibition rates.

The mechanism through which this compound exerts its effects involves the selective inhibition of kinases that are critical for tumor cell proliferation and survival. By targeting these enzymes, the compound disrupts signaling pathways essential for cancer cell growth.

Recent Advances and Future Directions

Recent advancements in synthetic methodologies have facilitated the exploration of novel derivatives based on the imidazo[4,5-b]pyridine scaffold. These derivatives are being evaluated for enhanced selectivity and potency against various kinases and cancer types . Future research should focus on optimizing these compounds to improve their pharmacokinetic properties and reduce potential side effects.

Q & A

Q. Basic Research Focus

  • UV/Vis Spectroscopy : Confirm λmax at 244 nm and 286 nm in ethanol, consistent with the conjugated heteroaromatic system .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98%) and detection of trace intermediates .
  • <sup>1</sup>H NMR : Key signals include singlet for N-methyl groups (δ ~3.2 ppm) and aromatic protons (δ ~7.5–8.2 ppm) .

What strategies mitigate regioselectivity challenges during functionalization of the imidazo[4,5-b]pyridine core?

Advanced Research Focus
Regioselectivity issues arise during nitration and alkylation due to competing reactivity at positions 5 and 7:

  • Directed metalation : Use directing groups (e.g., amides) to block undesired positions. For example, ethyl carbamate at position 5 directs substitution to position 7 .
  • Protection/deprotection : Temporarily protect reactive sites (e.g., with trityl groups) to enable selective modification .
    Case Study : Nitration of 5-amino-7-chloro derivatives favors position 3 due to electron-donating amino groups, achieving >90% regioselectivity .

What are the solubility properties and recommended storage conditions?

Q. Basic Research Focus

SolventSolubility (mg/mL)
DMSO30
Ethanol10
PBS (pH 7.2)0.25
Storage :
  • Store as a crystalline solid at -20°C under argon; stability ≥4 years .
    Handling :
  • Prepare stock solutions in DMSO and dilute in PBS to ≤0.5 mg/mL to avoid precipitation .

How can computational methods predict biological activity of derivatives?

Q. Advanced Research Focus

  • Docking Studies : Map the scaffold into kinase active sites (e.g., ALK) using PyMol or AutoDock. Key interactions include H-bonding with hinge regions (N1/N3 positions) and hydrophobic packing with methyl groups .
  • QSAR Models : Correlate substituent lipophilicity (clogP) with cellular IC50 values. For example, adding bulky groups at position 2 improves ALK inhibition (IC50 < 10 nM) but reduces solubility .

How to resolve contradictions in reported biological activities across studies?

Advanced Research Focus
Discrepancies in activity (e.g., antiproliferative vs. kinase inhibition) arise from:

  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structural Modifications : Compare substituent effects. For instance, 6-chloro derivatives show ALK inhibition, while 7-nitro analogs exhibit antiproliferative activity via DNA intercalation .
    Resolution Strategy :
  • Conduct orthogonal assays (e.g., SPR for binding affinity + cell viability assays).
  • Validate target engagement using CRISPR knockouts .

How to design derivatives for enhanced kinase selectivity?

Q. Advanced Research Focus

  • Selectivity Filters : Introduce hydrogen bond donors (e.g., -NH2 at position 7) to exploit unique kinase active site residues. Example: 7-amino-6-chloro derivatives show >100x selectivity for ALK over IGF1R .
  • Steric Tweaks : Replace methyl groups with cyclopropyl to avoid off-target interactions (e.g., with ROS1 kinase) .

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